4-Bromo-1-methoxy-2-(methoxymethoxy)benzene
CAS No.: 623550-16-3
Cat. No.: VC2037791
Molecular Formula: C9H11BrO3
Molecular Weight: 247.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 623550-16-3 |
---|---|
Molecular Formula | C9H11BrO3 |
Molecular Weight | 247.09 g/mol |
IUPAC Name | 4-bromo-1-methoxy-2-(methoxymethoxy)benzene |
Standard InChI | InChI=1S/C9H11BrO3/c1-11-6-13-9-5-7(10)3-4-8(9)12-2/h3-5H,6H2,1-2H3 |
Standard InChI Key | TWHPNWMJJYXOSY-UHFFFAOYSA-N |
SMILES | COCOC1=C(C=CC(=C1)Br)OC |
Canonical SMILES | COCOC1=C(C=CC(=C1)Br)OC |
Introduction
Chemical Identity and Structure
4-Bromo-1-methoxy-2-(methoxymethoxy)benzene is a substituted benzene derivative with three key functional groups strategically positioned on the aromatic ring. The compound is characterized by the following identifiers:
Basic Identification Parameters
Parameter | Value |
---|---|
CAS Number | 623550-16-3 |
Molecular Formula | C₉H₁₁BrO₃ |
Molecular Weight | 247.086 g/mol |
Exact Mass | 245.989 |
IUPAC Name | 4-bromo-1-methoxy-2-(methoxymethoxy)benzene |
Common Synonyms | Benzene, 4-bromo-1-methoxy-2-(methoxymethoxy)- |
Structural Identifiers
Identifier Type | Value |
---|---|
InChI | InChI=1S/C9H11BrO3/c1-11-6-13-9-5-7(10)3-4-8(9)12-2/h3-5H,6H2,1-2H3 |
InChIKey | TWHPNWMJJYXOSY-UHFFFAOYSA-N |
SMILES | Brc1cc(OCOC)c(OC)cc1 |
The chemical structure consists of a benzene ring with a bromine atom at the 4-position, a methoxy group at the 1-position, and a methoxymethoxy (MOM) protecting group at the 2-position. This particular arrangement of functional groups makes the compound useful in various synthetic applications, particularly in multistep organic syntheses where selective protection and functionalization are required .
Physical and Chemical Properties
The physical and chemical properties of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene determine its behavior in chemical reactions and influence its handling requirements. The following table summarizes these key properties:
Physical Properties
Property | Value |
---|---|
Physical State | Not specified in sources |
Density | 1.4±0.1 g/cm³ |
Boiling Point | 278.4±30.0 °C at 760 mmHg |
Melting Point | Not available |
Flash Point | 110.8±23.0 °C |
Vapor Pressure | 0.0±0.6 mmHg at 25°C |
Chemical Properties
Property | Value |
---|---|
LogP (Partition Coefficient) | 2.44040 |
PSA (Topological Polar Surface Area) | 27.69000 |
Hydrogen Bond Acceptors | 3 |
Hydrogen Bond Donors | 0 |
Rotatable Bonds | 4 |
The compound exhibits moderate lipophilicity with a LogP value of approximately 2.44, indicating a reasonable balance between hydrophilic and hydrophobic properties. This characteristic is important for considerations in reaction solvent selection and potential biological applications. The presence of three oxygen atoms provides hydrogen bond accepting capabilities, while the absence of hydrogen bond donors influences its interaction with solvents and other molecules .
Supplier | Product Number | Quantity | Price (USD) | Price Date |
---|---|---|---|---|
Matrix Scientific | 178052 | 5g | $990 | 2021-12-16 |
AOBChem | 31300 | 500mg | $128 | 2021-12-16 |
A1 Biochem Labs | 6568367 | 5g | $600 | 2021-12-16 |
Chemcia Scientific | CC00-9682 | 5g | $615 | 2021-12-16 |
A2B Chem LLC | AG81368-250mg | 250mg | $150 | 2024-04-19 |
A2B Chem LLC | AG81368-500mg | 500mg | $187 | 2024-04-19 |
A2B Chem LLC | AG81368-1g | 1g | $235 | 2024-04-19 |
A2B Chem LLC | AG81368-5g | 5g | $674 | 2024-04-19 |
A2B Chem LLC | AG81368-10g | 10g | $1,100 | 2024-04-19 |
TRC | B993868-50mg | 50mg | $50 | 2022-06-06 |
TRC | B993868-100mg | 100mg | $95 | 2022-06-06 |
TRC | B993868-500mg | 500mg | $320 | 2022-06-06 |
Aaron | AR00EMLG-1g | 1g | $281 | 2023-12-14 |
Aaron | AR00EMLG-5g | 5g | $844 | 2023-12-14 |
The pricing data reveals significant variations among suppliers, with prices ranging from $50 for 50mg to $1,100 for 10g. This price variation may be attributed to differences in purity, production methods, or market positioning. Most suppliers offer the compound with a purity of approximately 95%, which is suitable for most research applications .
Synthesis and Applications
Synthetic Role and Methods
4-Bromo-1-methoxy-2-(methoxymethoxy)benzene serves as an important synthetic intermediate in organic chemistry. The compound is strategically designed with a methoxymethoxy protecting group, which is a common protecting group for phenols and alcohols in multistep organic syntheses. The bromine functionality at the para position makes it particularly useful for coupling reactions such as Suzuki, Stille, or Negishi couplings, which are fundamental in creating carbon-carbon bonds .
Key synthetic applications include:
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As a building block in the synthesis of complex organic molecules
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In cross-coupling reactions utilizing the reactive bromine site
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In the preparation of pharmaceutically relevant compounds
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As a protected phenol derivative that can be selectively deprotected
The compound has been cited in several scientific publications and patents, indicating its importance in organic synthesis:
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Araki, Hiroshi; Inoue, Munenori; Katoh, Tadashi in Organic Letters, 2003, vol. 5, #21 p. 3903-3906, utilized this compound in their synthetic methodology .
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MITSUBISHI TANABE PHARMA CORPORATION researchers (Morimoto, Hiroshi; Sakamoto, Toshiaki; Himiyama, Toshiyuki; Kawanishi, Eiji; Matsumura, Takehiko) referenced the compound in their patent WO2010/30027 A1, 2010, pages 55-56 .
The presence of the compound in both academic literature and industrial patents demonstrates its versatility and utility in both research and potential commercial applications.
Hazard Type | Classification |
---|---|
Signal Word | Warning |
Hazard Statements | H302-H315-H319-H335 (Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation) |
Precautionary Statements | P261-P264-P270-P271-P280-P302+P352-P304+P340-P330-P362+P364-P405-P501 |
GHS Code | GHS07 |
Related Compounds
Several structural analogs of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene exist with similar properties but different substitution patterns or protective groups. Some notable related compounds include:
Structural Analogs
Compound | CAS Number | Molecular Formula | Molecular Weight |
---|---|---|---|
4-Bromo-1-methoxy-2-(methoxymethyl)benzene | 338454-43-6 | C₉H₁₁BrO₂ | 231.09 g/mol |
4-Bromo-1-methoxy-2-methylbenzene | 14804-31-0 | C₈H₉BrO | 201.061 g/mol |
4-bromo-2-(methoxymethoxy)phenol | (Listed as synonym) | - | - |
These related compounds share similar structural features but differ in specific functional groups, affecting their reactivity and potential applications in organic synthesis .
Research Applications
4-Bromo-1-methoxy-2-(methoxymethoxy)benzene has been utilized in various research contexts, particularly in synthetic organic chemistry. Its unique structural features make it valuable for:
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Building blocks in total synthesis of natural products
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Cross-coupling reactions
-
Pharmaceutical intermediate synthesis
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Methodology development
The controlled reactivity of the bromide functionality, combined with the strategically placed protecting group and methoxy substituent, provides synthetic chemists with a versatile building block for creating more complex molecular architectures.
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